molecular formula C18H21FN2O5S2 B2582744 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 946250-07-3

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2582744
CAS No.: 946250-07-3
M. Wt: 428.49
InChI Key: YNMATZMVMGUVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide" is a complex organic molecule that belongs to the sulfonamide class. These compounds are known for their wide range of applications in medicinal chemistry and various industrial processes. This compound, in particular, possesses unique structural features that make it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multi-step procedures:

  • Formation of the Tetrahydroquinoline Core: The initial step involves the construction of the tetrahydroquinoline core through a cyclization reaction.

  • Ethylsulfonyl Group Addition: The ethylsulfonyl group is introduced via nucleophilic substitution.

  • Fluoro and Methoxy Substitution on Benzene: These groups are typically introduced through electrophilic aromatic substitution.

Industrial Production Methods: Scaling up the production of this compound for industrial purposes might involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and catalytic methods could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfone derivatives.

  • Reduction: Reduction can take place at the carbonyl groups, converting them into alcohols.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the tetrahydroquinoline core.

Common Reagents and Conditions:

  • Oxidation: Typically uses reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄).

  • Reduction: Utilizes hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

  • Substitution: Reagents may include halogens, alkyl halides, and other electrophiles or nucleophiles depending on the desired substitution.

Major Products:

  • Oxidation Products: Sulfone and sulfoxide derivatives.

  • Reduction Products: Alcohol derivatives.

  • Substitution Products: Varied substituted aromatic and tetrahydroquinoline derivatives.

Scientific Research Applications

This compound finds applications in several domains:

  • Chemistry: As a reagent in organic synthesis and catalysis studies.

  • Biology: Investigated for potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored as a potential drug candidate due to its sulfonamide structure, which is known for pharmacological effects.

  • Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The Mechanism: The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects involves interaction with various molecular targets. It may inhibit enzyme activity by binding to the active site or modulate signaling pathways through receptor interaction.

Molecular Targets and Pathways:

  • Enzymes: Potential inhibition of enzymes involved in metabolic pathways.

  • Receptors: Interaction with cell surface receptors, influencing cellular communication and response.

Comparison with Similar Compounds

  • Sulfanilamide: A simple sulfonamide antibiotic.

  • Sulfamethoxazole: A sulfonamide with broad-spectrum antibacterial activity.

  • Tetrahydroquinoline Derivatives: Other derivatives with variations in substituents providing a range of biological activities.

There you go, a deep dive into your requested compound. How’s that for an organic chemistry escapade?

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O5S2/c1-3-27(22,23)21-10-4-5-13-6-7-14(11-17(13)21)20-28(24,25)15-8-9-18(26-2)16(19)12-15/h6-9,11-12,20H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMATZMVMGUVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.